molecular formula C20H26N2O8S2 B1220412 Sirodesmin A CAS No. 52988-50-8

Sirodesmin A

Cat. No. B1220412
Key on ui cas rn: 52988-50-8
M. Wt: 486.6 g/mol
InChI Key: KTAIGLOGMSQPCG-UHFFFAOYSA-N
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Patent
US03932394

Procedure details

Sirodesmin C (5.0 mg.) in dry pyridine (0.1 ml.) was treated with thionyl chloride (0.01 ml.) for 10 minutes at 0°C., then added to iced-water (5 ml.) and left for 15 minutes. The solution was adjusted to pH 2 with 2N.sulphuric acid, then extracted with chloroform (3 × 5 ml.). The extracts were dried over sodium sulphate, then concentrated to yield Sirodesmin A as an oil (4.3 mg.).
Name
Sirodesmin C
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][C@:6]2([C@@H:11]([O:12][C:13]([CH3:15])=[O:14])[C@:10]3([OH:31])[CH2:16][C@@:17]45[S:28]S[S:26][C@@:21]([CH2:29][OH:30])([N:22]([CH3:25])[C:23]4=[O:24])[C:19](=[O:20])[N:18]5[C@@H:9]3[CH2:8]2)[C:4](=[O:5])[C:3]1([CH3:33])[CH3:32].S(Cl)(Cl)=O.O>N1C=CC=CC=1>[CH3:1][CH:2]1[O:7][C:6]2([CH:11]([O:12][C:13]([CH3:15])=[O:14])[C:10]3([OH:31])[CH2:16][C:17]45[S:28][S:26][C:21]([CH2:29][OH:30])([N:22]([CH3:25])[C:23]4=[O:24])[C:19](=[O:20])[N:18]5[CH:9]3[CH2:8]2)[C:4](=[O:5])[C:3]1([CH3:33])[CH3:32]

Inputs

Step One
Name
Sirodesmin C
Quantity
5 mg
Type
reactant
Smiles
CC1C(C(=O)[C@@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C
Name
Quantity
0.01 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
sulphuric acid, then extracted with chloroform (3 × 5 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03932394

Procedure details

Sirodesmin C (5.0 mg.) in dry pyridine (0.1 ml.) was treated with thionyl chloride (0.01 ml.) for 10 minutes at 0°C., then added to iced-water (5 ml.) and left for 15 minutes. The solution was adjusted to pH 2 with 2N.sulphuric acid, then extracted with chloroform (3 × 5 ml.). The extracts were dried over sodium sulphate, then concentrated to yield Sirodesmin A as an oil (4.3 mg.).
Name
Sirodesmin C
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][C@:6]2([C@@H:11]([O:12][C:13]([CH3:15])=[O:14])[C@:10]3([OH:31])[CH2:16][C@@:17]45[S:28]S[S:26][C@@:21]([CH2:29][OH:30])([N:22]([CH3:25])[C:23]4=[O:24])[C:19](=[O:20])[N:18]5[C@@H:9]3[CH2:8]2)[C:4](=[O:5])[C:3]1([CH3:33])[CH3:32].S(Cl)(Cl)=O.O>N1C=CC=CC=1>[CH3:1][CH:2]1[O:7][C:6]2([CH:11]([O:12][C:13]([CH3:15])=[O:14])[C:10]3([OH:31])[CH2:16][C:17]45[S:28][S:26][C:21]([CH2:29][OH:30])([N:22]([CH3:25])[C:23]4=[O:24])[C:19](=[O:20])[N:18]5[CH:9]3[CH2:8]2)[C:4](=[O:5])[C:3]1([CH3:33])[CH3:32]

Inputs

Step One
Name
Sirodesmin C
Quantity
5 mg
Type
reactant
Smiles
CC1C(C(=O)[C@@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C
Name
Quantity
0.01 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
sulphuric acid, then extracted with chloroform (3 × 5 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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